molecular formula C19H17N3O6S B5592068 N'-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide

N'-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide

Cat. No. B5592068
M. Wt: 415.4 g/mol
InChI Key: WQLNYCZLDSBSRE-UDWIEESQSA-N
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Description

Schiff bases are compounds formed by the condensation of an amine with a carbonyl compound, resulting in a characteristic imine or azomethine (-C=N-) group. They are known for their diverse chemical reactivities and applications in catalysis, organic synthesis, and the development of coordination compounds.

Synthesis Analysis

Schiff bases, including those with complex substituents such as methoxy, nitrophenyl, and furan rings, are typically synthesized through condensation reactions. For instance, compounds structurally related to the one have been synthesized by reacting suitable hydrazides with aldehydes or ketones under reflux conditions, yielding high-purity products after crystallization (Yathirajan et al., 2007).

Molecular Structure Analysis

The molecular structure of Schiff bases can be elucidated using techniques such as X-ray diffraction, showcasing planar geometries around the imine linkage and revealing interactions like hydrogen bonds that contribute to the stability of the crystal structure. Such studies have highlighted the near-planar nature of these molecules and their propensity to form stabilizing intermolecular interactions in the solid state (Alotaibi et al., 2018).

properties

IUPAC Name

N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-13-3-7-16(8-4-13)29(25,26)21-20-12-15-6-10-19(28-15)17-11-14(22(23)24)5-9-18(17)27-2/h3-12,21H,1-2H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLNYCZLDSBSRE-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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